molecular formula C12H17N B2454544 (1R)-1-(4-Cyclobutylphenyl)ethanamine CAS No. 2248172-82-7

(1R)-1-(4-Cyclobutylphenyl)ethanamine

Cat. No.: B2454544
CAS No.: 2248172-82-7
M. Wt: 175.275
InChI Key: RCNODORDCQBDBV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-Cyclobutylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclobutylbenzaldehyde and a suitable amine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 4-cyclobutylbenzaldehyde with an amine, using a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Cyclobutylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutylphenyl ketones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its interactions with biological systems, including potential receptor binding or enzyme inhibition.

    Medicine: Research could explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.

    Industry: It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclobutylphenyl)ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Receptor Binding: The compound might bind to specific receptors in the body, influencing physiological responses.

    Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might modulate signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simple amine with a phenyl group, used as a precursor in the synthesis of various pharmaceuticals.

    Cyclobutylamine: An amine with a cyclobutyl group, which can be used in organic synthesis.

    4-Cyclobutylbenzaldehyde: A precursor in the synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine.

Uniqueness

This compound is unique due to the presence of both a cyclobutyl group and a phenylethylamine structure

Properties

IUPAC Name

(1R)-1-(4-cyclobutylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNODORDCQBDBV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.